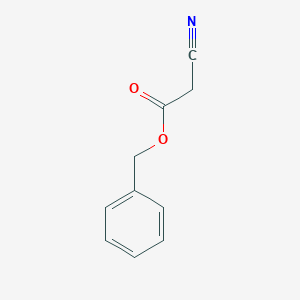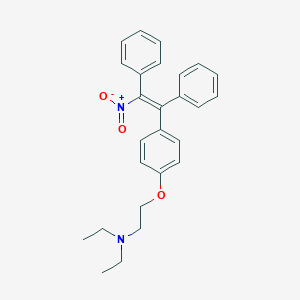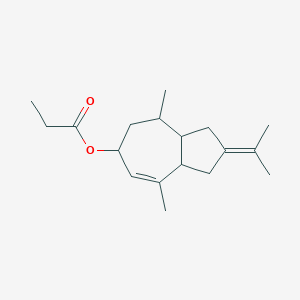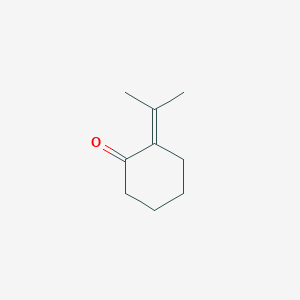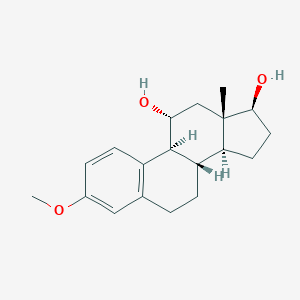
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-, also known as methoxyestradiol (2-ME), is a metabolite of estradiol. It is a natural compound that has been found to have various biological activities.
Mecanismo De Acción
Methoxyestradiol has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). Methoxyestradiol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Methoxyestradiol has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. It has been found to regulate gene expression by binding to estrogen receptors and by modulating the activity of transcription factors. Methoxyestradiol has been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been found to have effects on the nervous system, including reducing neuroinflammation and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it is a natural compound that can be easily synthesized. Another advantage is that it has been extensively studied and has been found to have various biological activities. However, one limitation of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it can be difficult to determine the optimal concentration to use, as it can have different effects at different concentrations.
Direcciones Futuras
There are several future directions for the study of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future studies could investigate the optimal dose and route of administration of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol, as well as its potential interactions with other drugs.
Métodos De Síntesis
Methoxyestradiol can be synthesized from estradiol by the action of catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on a catechol substrate. Methoxyestradiol can also be synthesized by the action of cytochrome P450 enzymes, which catalyze the hydroxylation of estradiol at the C-2 position, followed by methylation at the C-3 position.
Aplicaciones Científicas De Investigación
Methoxyestradiol has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Methoxyestradiol has also been found to have neuroprotective effects and has been studied as a potential treatment for traumatic brain injury and stroke.
Propiedades
Número CAS |
10516-35-5 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)- |
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(8S,9S,11R,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-16(20)18-13-6-4-12(22-2)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19-/m0/s1 |
Clave InChI |
QWOHYQRSCIQCKW-UESMBRTFSA-N |
SMILES isomérico |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC)O |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
Sinónimos |
3-Methoxyestra-1,3,5(10)-triene-11α,17β-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



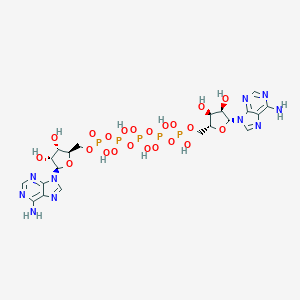
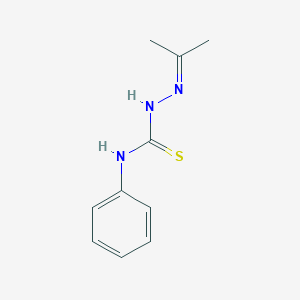
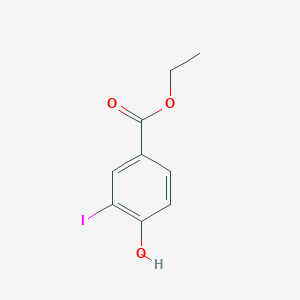
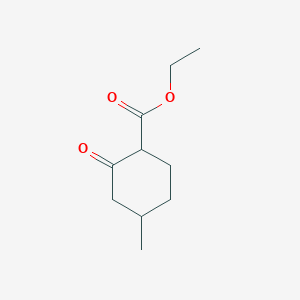
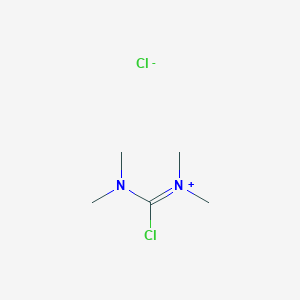
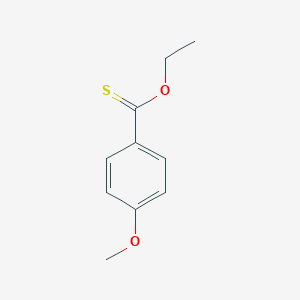
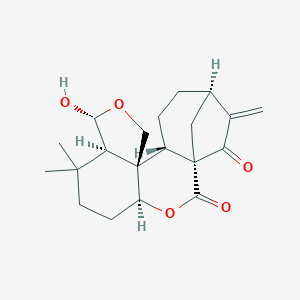
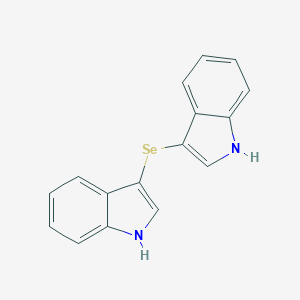
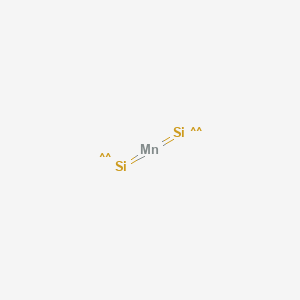
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
